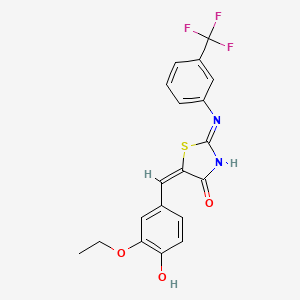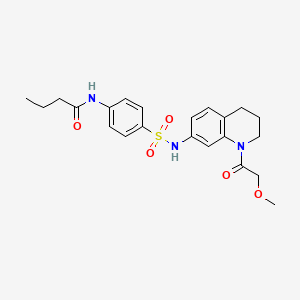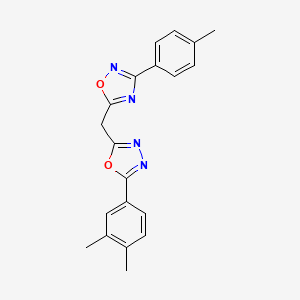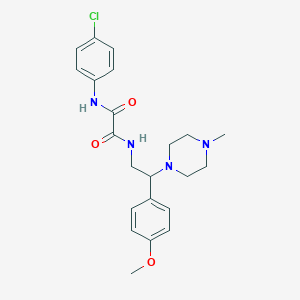![molecular formula C26H24FN5O2 B2651611 3-[2-(4-chlorobenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide CAS No. 1251674-28-8](/img/structure/B2651611.png)
3-[2-(4-chlorobenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are known for their broad biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Quinazolines, on the other hand, are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a diazine (a six-membered ring with two nitrogen atoms). They are known for their diverse pharmacological activities .
Synthesis Analysis
The synthesis of triazoles often involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition or “click” reaction . Quinazolines can be synthesized through several methods, including the condensation of anthranilic acid derivatives .Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms . Quinazolines have a two-ring structure, consisting of a benzene ring fused to a diazine .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, including N-alkylation, N-arylation, and various types of cycloaddition reactions . Quinazolines can undergo reactions such as alkylation, acylation, sulfonation, and halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles and quinazolines can vary widely depending on their specific structures. Factors that can influence these properties include the presence and nature of any substituents on the rings, the overall size and shape of the molecule, and the presence of any additional functional groups .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis Techniques : The chemical has been synthesized through various methods. For example, anthranilamide, a related compound, has been synthesized using isocyanates, yielding 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, which shares structural similarities with the chemical (Chern et al., 1988).
Molecular Structure Analysis : Detailed molecular structure and vibrational spectroscopic studies have been conducted on similar compounds. For instance, 4-(2-chlorobenzyl)-1-(4-hydroxy-3- ((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, a related compound, was synthesized and its structure was confirmed using X-ray crystallography and density functional theory (DFT) calculations (Wu et al., 2022).
Pharmacological Research
H1-Antihistaminic Activity : Some derivatives of the compound, specifically 4-cyclohexyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones, have demonstrated significant in vivo H1-antihistaminic activity, offering potential as a new class of antihistamines (Alagarsamy et al., 2007).
Benzodiazepine Binding Activity : Investigations into tricyclic heterocycles related to this compound have identified structures with high affinity for the benzodiazepine receptor, suggesting potential therapeutic applications (Francis et al., 1991).
Antimicrobial Studies
- Antibacterial and Antifungal Activity : Novel quinazolinones fused with [1,2,4]-triazole and other rings, closely related to the target compound, have shown significant antibacterial and antifungal activities, indicating potential for antimicrobial applications (Pandey et al., 2009).
Potential for Further Drug Development
- Quality Control Methods Development : Research has been conducted on developing quality control methods for related [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, emphasizing the importance of ensuring the purity and consistency of these compounds for potential pharmaceutical use (Danylchenko et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O2/c27-22-11-5-4-9-20(22)17-29-25(33)19-12-15-32(16-13-19)24-21(10-6-14-28-24)26-30-23(31-34-26)18-7-2-1-3-8-18/h1-11,14,19H,12-13,15-17H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPBDVHNIAEXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2F)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,3'-Bipyridine]-2'-carboxylic acid](/img/structure/B2651529.png)
![2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2651531.png)
![3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid](/img/structure/B2651532.png)


![N-(4-ethylphenyl)-1-(2-methylthieno[3,2-c]pyridin-4-yl)piperidine-4-carboxamide](/img/structure/B2651536.png)
![tert-butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate](/img/structure/B2651537.png)
![(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine](/img/structure/B2651539.png)
![9-Chloro-1'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B2651541.png)


![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2651547.png)

